Anti-MRSA Activity vs Clindamycin
A 5-fluorobenzimidazole derivative bearing the 3,5-dichloro-2-hydroxyphenyl substituent (derived from the 3,5-dichloro-2-hydroxyphenyl analog scaffold closely related to the target compound) demonstrated four-fold greater potency than the clinical antibiotic clindamycin against methicillin-resistant Staphylococcus aureus (MRSA) strain TCH 1516 [1]. This represents a direct head-to-head comparison establishing the antimicrobial advantage conferred specifically by the 3,5-dichloro-2-hydroxyphenyl substitution pattern on the 5-oxopyrrolidine-3-carboxylic acid core.
| Evidence Dimension | Antibacterial potency (fold difference in activity) |
|---|---|
| Target Compound Data | 4-fold more active than clindamycin |
| Comparator Or Baseline | Clindamycin (clinical antibiotic control) |
| Quantified Difference | 4-fold superior activity |
| Conditions | In vitro antimicrobial susceptibility testing against methicillin-resistant S. aureus TCH 1516 |
Why This Matters
This quantitative superiority against a clinically relevant MRSA strain differentiates the 3,5-dichloro-substituted scaffold from analogs lacking this substitution pattern for antimicrobial drug discovery programs targeting resistant Gram-positive infections.
- [1] Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Šiugždaitė, J., Lelešius, R., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. View Source
